2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one
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Overview
Description
2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one is a chemical compound with the molecular formula C7H8BrN3O. It is a member of the pyrazolo[1,5-d][1,4]diazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one typically involves the reaction of a suitable pyrazole derivative with a brominating agent under controlled conditions. One common method involves the use of bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-d][1,4]diazepines, oxides, and dehalogenated derivatives .
Scientific Research Applications
2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylates
Uniqueness
2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-6-3-5-1-2-9-7(12)4-11(5)10-6/h3H,1-2,4H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPKEAXWRNIQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN2C1=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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